Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)
Overview
Description
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) is a complex organic compound that combines calcium ions with N-(4-chlorobenzoyl)-L-tryptophanate ligands. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the 4-chlorobenzoyl group and the L-tryptophanate moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) typically involves the following steps:
Preparation of N-(4-chlorobenzoyl)-L-tryptophan: This step involves the acylation of L-tryptophan with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Formation of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate): The N-(4-chlorobenzoyl)-L-tryptophan is then reacted with a calcium salt, such as calcium chloride, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the 4-chlorobenzoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzoyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the compound with modified functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and complex formation.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzoyl group and the L-tryptophanate moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The calcium ions play a crucial role in stabilizing the complex and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Calcium bis(N-benzoyl-L-tryptophanate): Similar structure but lacks the chlorine atom in the benzoyl group.
Calcium bis(N-(4-methylbenzoyl)-L-tryptophanate): Contains a methyl group instead of a chlorine atom in the benzoyl group.
Calcium bis(N-(4-fluorobenzoyl)-L-tryptophanate): Contains a fluorine atom instead of a chlorine atom in the benzoyl group.
Uniqueness
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research applications.
Biological Activity
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) is a calcium salt of a modified amino acid, which exhibits significant biological activity due to its unique structural features. This compound is derived from tryptophan, an essential amino acid known for its role in various physiological processes, including neurotransmitter synthesis and immune modulation. The incorporation of a 4-chlorobenzoyl group enhances its biological properties, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C36H28CaCl2N4O6
- Molecular Weight : Approximately 723.62 g/mol
- Structural Features : The compound consists of calcium ions coordinated with two N-(4-chlorobenzoyl)-L-tryptophanate ligands, which contribute to its bioactivity.
The presence of the calcium ion is crucial for the stability and interaction of the compound with biological targets, while the tryptophan derivative may influence receptor binding and enzymatic activity.
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) interacts with various molecular targets, including enzymes and receptors. The 4-chlorobenzoyl moiety can bind to active sites on enzymes, potentially inhibiting their activity or modulating their function. The calcium ions stabilize these interactions, enhancing binding affinity and specificity.
Interaction with Calmodulin
Research indicates that this compound can modulate the activity of calmodulin-dependent enzymes. By influencing calmodulin's function, it may affect calcium signaling pathways critical for various cellular processes.
Biological Activities
- Antioxidant Properties : Compounds related to tryptophan have been shown to exhibit antioxidant effects, which can protect cells from oxidative stress.
- Neuroprotective Effects : Given its structural similarity to neurotransmitter precursors, it may influence serotonin pathways and provide neuroprotection.
- Immune Modulation : Tryptophan derivatives are known to play roles in immune responses; thus, this compound could have potential applications in immunotherapy.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Chlorobenzoyl-L-Tryptophan | Contains a chlorobenzoyl group | Direct precursor; lacks calcium component |
L-Tryptophan | Basic amino acid structure | Essential nutrient; no chlorobenzoyl modification |
Calcium L-Tryptophan | Calcium salt form of tryptophan | Simple calcium salt without additional modifications |
Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) stands out due to its dual functionality as both a calcium salt and a modified amino acid derivative, potentially enhancing its biological activity compared to simpler forms.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Study on Anticancer Properties : Research indicates that compounds similar to Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate can inhibit tumor growth by modulating immune responses and inducing apoptosis in cancer cells.
- Neuropharmacological Studies : Investigations into its effects on serotonin receptors suggest that this compound may enhance neurotransmitter release, providing insights into its potential use in treating neurodegenerative diseases .
Properties
IUPAC Name |
calcium;2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTZKEFKFLGNEC-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28CaCl2N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56116-62-2 | |
Record name | Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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